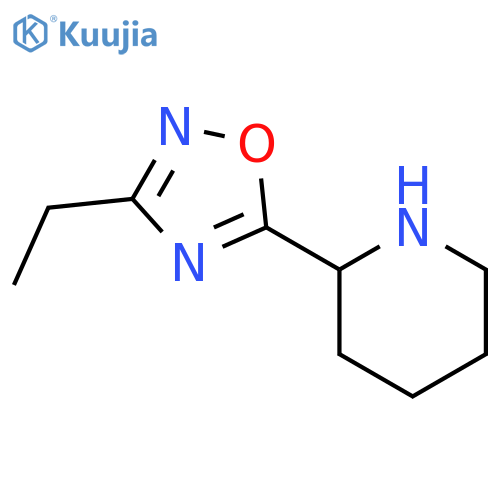

Cas no 1036454-35-9 (2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine)

1036454-35-9 structure

商品名:2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

- 3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole

- Piperidine,2-(3-ethyl-1,2,4-oxadiazol-5-yl)-

- 3-ethyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

- DTXSID90655407

- FT-0739752

- AKOS005739079

- 1036454-35-9

- BB 0238770

- BS-3986

- 2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-piperidine

- Piperidine, 2-(3-ethyl-1,2,4-oxadiazol-5-yl)-

- DB-059029

- STL131943

-

- インチ: InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3

- InChIKey: CWZIRHZDSOSSKD-UHFFFAOYSA-N

- ほほえんだ: CCC1=NOC(=N1)C2CCCCN2

計算された属性

- せいみつぶんしりょう: 181.12165

- どういたいしつりょう: 181.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 51Ų

じっけんとくせい

- PSA: 50.95

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-3986-100MG |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Key Organics Ltd | BS-3986-10MG |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | BS-3986-1MG |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| TRC | B437835-50mg |

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Chemenu | CM180672-5g |

3-ethyl-5-(piperidin-2-yl)-1,2,4-oxadiazole |

1036454-35-9 | 95% | 5g |

$622 | 2021-08-05 | |

| Alichem | A129007188-5g |

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | 95% | 5g |

$658.35 | 2023-09-04 | |

| Key Organics Ltd | BS-3986-5MG |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | BS-3986-20MG |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| A2B Chem LLC | AD69537-100mg |

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | 90% | 100mg |

$311.00 | 2024-04-20 | |

| A2B Chem LLC | AD69537-10mg |

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |

1036454-35-9 | 90% | 10mg |

$182.00 | 2024-04-20 |

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 関連文献

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

4. Back matter

1036454-35-9 (2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine) 関連製品

- 1036529-52-8(3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量